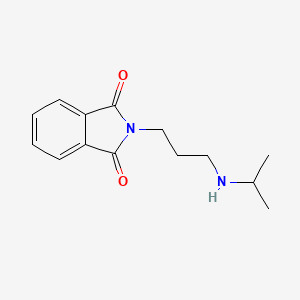

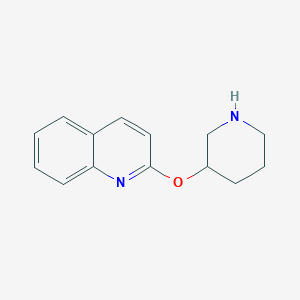

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione

Vue d'ensemble

Description

“2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” is a compound that belongs to the isoindoline family . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This compound is derived from analogs of important biogenic amines .

Synthesis Analysis

Isoindolines are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of isoindoline derivatives has been achieved using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The IR spectra of this compound exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Applications De Recherche Scientifique

J'ai effectué une recherche sur les applications de recherche scientifique de la 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione, et voici une analyse complète se concentrant sur diverses applications :

Tests pharmaceutiques

Ce composé est utilisé dans les tests pharmaceutiques en tant que standard de référence de haute qualité pour garantir des résultats précis dans le développement de médicaments et les processus de contrôle de la qualité .

Études d'activité biologique

Les dérivés d'isoindoline-1,3-dione, y compris ceux avec des groupes isopropylamino, ont été évalués pour leurs activités biologiques. Par exemple, certains dérivés ont montré des effets significatifs sur la viabilité cellulaire dans des études de recherche sur le cancer .

Synthèse de nouvelles molécules

La structure de l'isoindoline-1,3-dione est un élément clé dans la conception de nouvelles molécules en raison de sa réactivité et de son activité biologique potentielle. Elle a fait l'objet de recherches scientifiques visant à synthétiser de nouveaux agents thérapeutiques .

Chimie analytique

En chimie analytique, ce composé peut être utilisé pour le développement et la validation de méthodes dans diverses techniques chromatographiques telles que la HPLC, la LC-MS et l'UPLC pour analyser des substances chimiques .

Recherche chimique

Le composé sert de réactif important en recherche chimique pour synthétiser d'autres molécules complexes et explorer les réactions chimiques .

Safety and Hazards

Orientations Futures

Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions for “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” could involve further exploration of its potential applications in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .

Result of Action

It has been observed that there was a significant loss of cell viability as the concentration of a similar compound increased .

Analyse Biochimique

Biochemical Properties

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . Additionally, it has been found to inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific amino acid residues at the allosteric binding site of the dopamine receptor D2, thereby modulating its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the proportion of apoptotic and necrotic populations in Raji cells when treated with specific concentrations . Furthermore, its interaction with the dopamine receptor D2 suggests its role in altering neurotransmission and related cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with the dopamine receptor D2 through π–π stacking and CH–π interactions with aromatic amino acids at the anionic subsite and peripheral anionic site . This binding modulates the receptor’s activity, leading to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher doses, it may induce toxic or adverse effects, including increased apoptosis and necrosis in specific cell populations . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with the dopamine receptor D2 suggests its involvement in neurotransmitter metabolism and related pathways . Additionally, its inhibition of β-amyloid protein aggregation indicates potential effects on protein metabolism and aggregation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with the dopamine receptor D2 suggests its localization in neuronal tissues and its potential accumulation in specific brain regions . This distribution pattern is crucial for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its interaction with the dopamine receptor D2 indicates its localization in neuronal cell membranes, where it modulates receptor activity and downstream signaling pathways .

Propriétés

IUPAC Name |

2-[3-(propan-2-ylamino)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(2)15-8-5-9-16-13(17)11-6-3-4-7-12(11)14(16)18/h3-4,6-7,10,15H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQRHXQJHGCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

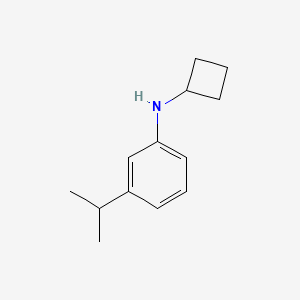

![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)

![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)

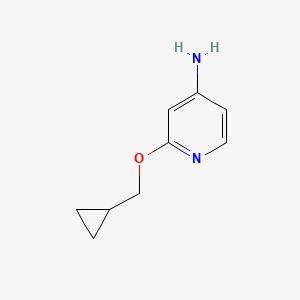

![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)

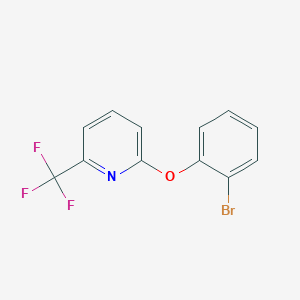

![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)